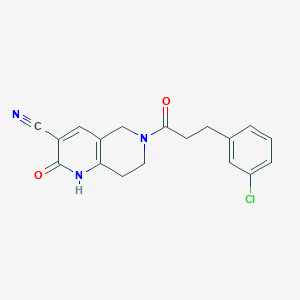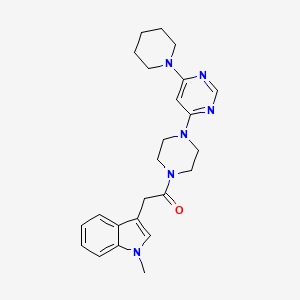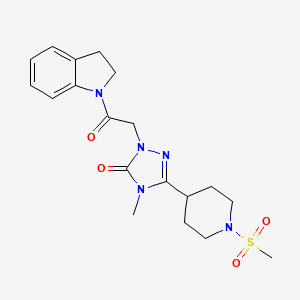
Azetidine-3-sulfonyl fluoride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidine-3-sulfonyl fluoride hydrochloride is a chemical compound with the CAS Number: 1909305-42-5 . It has a molecular weight of 175.61 and is typically available in powder form .
Synthesis Analysis
Azetidines, the class of compounds to which Azetidine-3-sulfonyl fluoride hydrochloride belongs, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .Molecular Structure Analysis
The molecular structure of Azetidine-3-sulfonyl fluoride hydrochloride is represented by the Inchi Code: 1S/C3H6FNO2S.ClH/c4-8(6,7)3-1-5-2-3;/h3,5H,1-2H2;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Some of the most important developments in azetidine chemistry in recent years include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .Physical And Chemical Properties Analysis
Azetidine-3-sulfonyl fluoride hydrochloride is a powder . It has a molecular weight of 175.61 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis and Reactivity : Azetidine derivatives, including those related to Azetidine-3-sulfonyl fluoride hydrochloride, have been extensively studied for their reactivity and potential applications in synthesizing novel compounds. For instance, fluorinated aziridines and azetidines serve as important building blocks for more complex structures and are key in medicinal chemistry-oriented compounds due to their unique reactivity and regioselectivity in nucleophilic substitution reactions (Meyer, 2016). The profound effect of fluorine substitution on these molecules significantly alters their chemical properties, which can be exploited in various synthetic applications (Banks, 2006).
Radioligand Development : The compound has been utilized in the development of radioligands for imaging purposes. For example, a related azetidine derivative, 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine (F-A-85380), has shown promise as a radioligand for brain imaging of nicotinic acetylcholine receptors with PET, demonstrating its potential for studying neurological disorders and brain function (Doll et al., 1999).
Biological Applications
Antibiotic Synthesis : The azetidine ring is a crucial component in the synthesis of certain antibiotics, showcasing the role of azetidine derivatives in developing new therapeutic agents. For instance, substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, derived from azetidine precursors, have been synthesized and exhibit significant activity against Gram-negative bacteria, illustrating the potential of azetidine derivatives in antibiotic development (Woulfe & Miller, 1985).
Material Science
Energetic Materials : Azetidine derivatives have applications in material science, particularly in the synthesis of energetic materials. For instance, the scalable production of a highly energetic bromoacetylene building block, 3-(Bromoethynyl)azetidine, highlights the utility of azetidine derivatives in designing compounds with significant decomposition energy for potential use in various industrial applications (Kohler et al., 2018).
Safety and Hazards
The compound is classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
Azetidines have attracted major attention in organic synthesis due to their unique properties . Future directions in the field of azetidine research include further exploration of the synthesis and reactivity of azetidines, with a focus on the most recent advances, trends, and future directions . The use of azetidines as motifs in drug discovery, polymerization, and chiral templates are also areas of interest .
Mécanisme D'action
Target of Action
Azetidine-3-sulfonyl fluoride hydrochloride is a type of azetidine, which is a four-membered heterocycle Azetidines are known to be important building blocks for polyamines, which have many applications such as antibacterial and antimicrobial coatings, co2 adsorption, chelation, materials templating, and non-viral gene transfection .
Mode of Action
Azetidines are known to undergo anionic and cationic ring-opening polymerization . This process involves the breaking of the strained four-membered ring of the azetidine, leading to the formation of polyamines .
Biochemical Pathways
The resulting polymers from the ring-opening polymerization of azetidines have been associated with various applications, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 17561 , which may influence its bioavailability.
Result of Action
The resulting polymers from the ring-opening polymerization of azetidines have been associated with various applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation, materials templating, and non-viral gene transfection .
Action Environment
The stability of azetidines is known to be significantly higher than that of related aziridines, which suggests that they may be more resistant to environmental factors .
Propriétés
IUPAC Name |
azetidine-3-sulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FNO2S.ClH/c4-8(6,7)3-1-5-2-3;/h3,5H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVMJEXGGSMBKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidine-3-sulfonyl fluoride hydrochloride | |
CAS RN |
1909305-42-5 |
Source


|
| Record name | azetidine-3-sulfonyl fluoride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorophenyl)carbonyl]-1H-indole-5-carbonitrile](/img/structure/B2972615.png)

![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2972619.png)



![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-6-fluorobenzamide](/img/structure/B2972623.png)






